N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide
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Description
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,2-dimethyl-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C18H21N7OS and its molecular weight is 383.47. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a 1,2,4-triazolo[4,3-b]pyridazine moiety . Compounds with this moiety have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . They can interact with a variety of enzymes and receptors .
Mode of Action
The specific mode of action would depend on the compound’s targets. Generally, compounds with a 1,2,4-triazolo[4,3-b]pyridazine moiety can form specific interactions with different target receptors due to their hydrogen bond accepting and donating characteristics .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Given the diverse pharmacological activities of compounds with a 1,2,4-triazolo[4,3-b]pyridazine moiety, they could potentially affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted for related compounds .
Result of Action
The molecular and cellular effects would depend on the compound’s specific targets and mode of action. Given the diverse pharmacological activities of compounds with a 1,2,4-triazolo[4,3-b]pyridazine moiety, they could potentially have a wide range of effects .
Properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N,2-dimethyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7OS/c1-11-19-14(10-27-11)18(26)23(2)13-8-24(9-13)16-7-6-15-20-21-17(25(15)22-16)12-4-3-5-12/h6-7,10,12-13H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPKZRBHZSTBAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C(=O)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CCC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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